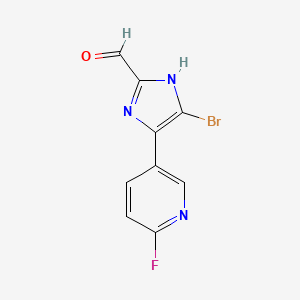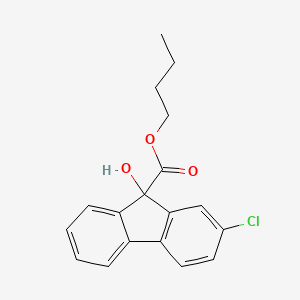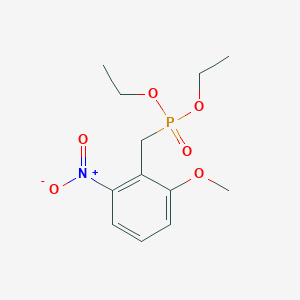
5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD33022762” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in various industrial processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022762” involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022762” is scaled up using large reactors and advanced equipment. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The use of catalysts and solvents is also optimized to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD33022762” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen atoms into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens or alkyl halides to replace specific atoms or groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated or hydrogenated products.
Aplicaciones Científicas De Investigación
“MFCD33022762” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of “MFCD33022762” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.
Comparación Con Compuestos Similares
“MFCD33022762” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD33022763” and “MFCD33022764”.
Uniqueness: “MFCD33022762” may exhibit distinct properties, such as higher stability, better solubility, or enhanced biological activity, making it more suitable for specific applications.
Propiedades
Fórmula molecular |
C9H5BrFN3O |
|---|---|
Peso molecular |
270.06 g/mol |
Nombre IUPAC |
5-bromo-4-(6-fluoropyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrFN3O/c10-9-8(13-7(4-15)14-9)5-1-2-6(11)12-3-5/h1-4H,(H,13,14) |
Clave InChI |
MLCQVNCRSGITPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=C(NC(=N2)C=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)










![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)

![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
